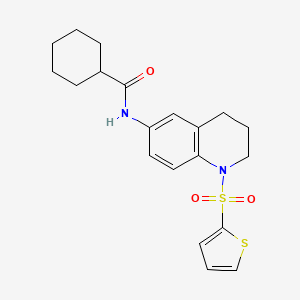
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide, also known as TQS, is a chemical compound that has been extensively studied for its potential use in scientific research. TQS is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound N-(quinolin-5-yl)thiophene-2-carboxamide, closely related to the chemical , was synthesized and used to create derivatives through reactions like nitration, sulfonation, and bromination. This synthesis process demonstrates potential applications in developing new chemical entities with varying functional groups (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antitubercular Potential
- Derivatives of dihydro-6H-quinolin-5-ones, similar in structure to the chemical , have been synthesized and evaluated for their antitubercular activity. This indicates a potential application in developing new treatments for tuberculosis (Kantevari, Reddy Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
Cancer Treatment Research
- 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide, structurally similar, has been studied for its role in inhibiting cancer-related processes like angiogenesis and drug efflux pumps. This could indicate a potential application of the chemical in cancer treatment (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
Chemical Property Analysis
- Studies on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, closely related to the chemical , provide insights into the optical properties of these compounds. This information can be crucial for applications in materials science and photophysics (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Antimicrobial Applications
- Quinoline derivatives have been synthesized and shown to have antimicrobial activity. Given the structural similarity to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide, this points towards a potential use in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Novel Drug Design
- Research on chiral quinoxaline derivatives with ferroelectric properties, similar in structure, highlights the possibility of using the chemical for developing novel materials with unique electronic and optical properties (Chen, Han, Ye, & Xiong, 2010).
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(15-6-2-1-3-7-15)21-17-10-11-18-16(14-17)8-4-12-22(18)27(24,25)19-9-5-13-26-19/h5,9-11,13-15H,1-4,6-8,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRBQOMLLIHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)
![1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2810641.png)
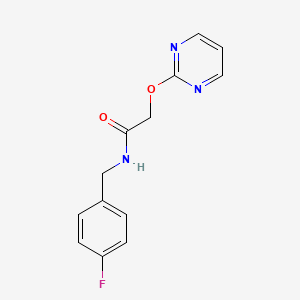
![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)
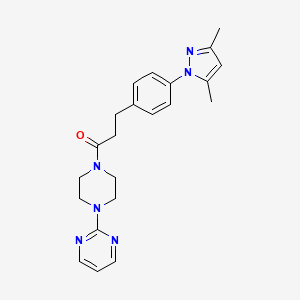

![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)
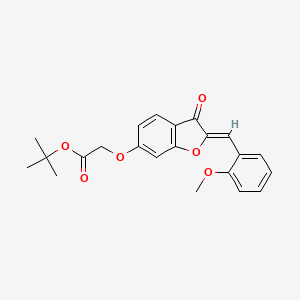
![2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2810655.png)
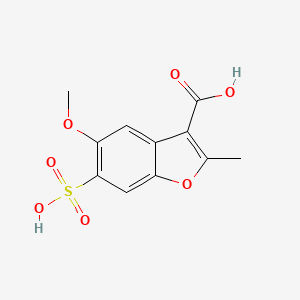
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)
